3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. It features an amino group, a pyrazole moiety, and a benzonitrile functional group, which contribute to its biological activity and chemical properties. This compound is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of the pyrazole ring.
The synthesis of 3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile typically involves several key steps:
The synthesis may require specific conditions such as temperature control, pH adjustments, and the use of solvents that favor the desired reactions while minimizing side products. Reaction yields and purification methods (e.g., recrystallization or chromatography) are critical for obtaining high-purity compounds.
3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile can be represented by its molecular formula , indicating that it contains 12 carbon atoms, 12 hydrogen atoms, and 4 nitrogen atoms. The molecular structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular geometry and functional groups.
3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile may participate in various chemical reactions including:
Understanding these reactions requires knowledge of reaction mechanisms, including electrophilic attack patterns, stability of intermediates, and potential side reactions that could occur under various conditions.
The mechanism of action for 3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile is primarily studied in relation to its biological activity. It may interact with specific biological targets such as enzymes or receptors due to its functional groups:
Experimental studies often utilize techniques like docking simulations and binding assays to elucidate how this compound interacts at a molecular level with biological targets.
3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile is typically characterized by:
The compound exhibits typical reactivity associated with its functional groups:
3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile has potential applications in various fields:
Neglected Tropical Diseases impose disproportionate burdens on resource-limited populations, necessitating therapeutics with enhanced blood-brain barrier penetration for advanced-stage treatment. Human African trypanosomiasis (HAT), caused by Trypanosoma brucei, exemplifies this challenge, as stage 2 disease requires central nervous system exposure for parasite eradication. High-throughput screening (HTS) of kinase-focused libraries identified structurally analogous pyrazolyl-benzonitrile derivatives as potent anti-trypanosomal agents. These compounds demonstrated selective growth inhibition of T. brucei while maintaining >100-fold selectivity over human HepG2 cells, establishing their therapeutic index potential [3].
Structurally related 3,5-disubstituted-7-azaindoles and pyrazole-benzonitrile hybrids exhibit promising in vitro activity (pEC~50~ >7.0), though metabolic instability and inadequate blood-brain barrier penetration remain significant liabilities. The 3-amino-5-(1-methylpyrazol-4-yl) substitution pattern specifically addresses these limitations through:
Table 1: Anti-Trypanosomal Activity of Pyrazole-Benzonitrile Analogues
| Compound | T. brucei pEC~50~ | Selectivity (vs. HepG2) | Key Structural Features |
|---|---|---|---|
| NEU-1207 (reference) | 7.2 | >100-fold | 3-(Pyridin-3-yl), 5-(pyrazol-4-yl) |
| Benzonitrile analogue | 7.0 | >100-fold | 3-Cyanophenyl, 5-(1-methylpyrazol-4-yl) |
| Fluorinated derivative | 7.3 | >100-fold | 3-Cyano-5-fluorophenyl substitution |
Optimization efforts prioritize maintaining submicromolar potency against T. brucei while simultaneously improving metabolic stability and central nervous system multiparameter optimization scores—critical metrics for stage 2 HAT therapeutics. The 3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile scaffold provides a versatile framework for such property-driven refinements [3].
Kinase inhibitor repurposing represents a pragmatic approach for accelerating anti-parasitic drug discovery. The structural architecture of 3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile embodies key pharmacophoric elements of established kinase-directed compounds:
The compound’s molecular weight (198.22 g/mol) and moderate lipophilicity align with kinase inhibitor chemical space, while the 1-methylpyrazole moiety confers metabolic protection through steric hindrance of oxidative metabolism. These properties enhance suitability for repurposing screens targeting conserved parasite kinases.
Table 2: Physicochemical Properties Guiding Repurposing Potential
| Parameter | Value | Kinase-Targeted Compound Ideal Range |
|---|---|---|
| Molecular weight (g/mol) | 198.22 | 200-450 |
| Hydrogen bond acceptors | 4 | ≤10 |
| Hydrogen bond donors | 2 | ≤5 |
| Topological polar surface area (Ų) | 58.3 | 40-90 |
| Calculated logP | 1.8 | 1-3 |
Repurposing workflows leverage these favorable properties, screening 3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile against phylogenetically related kinase targets in parasites. This strategy exploits structural conservation between human and parasite kinases while capitalizing on divergent sequence features enabling selective inhibition—a paradigm accelerating lead identification for NTDs [3].
3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile exemplifies contemporary heterocyclic chemistry innovations through its:
This compound’s design reflects three heterocyclic optimization strategies:
Table 3: Heterocyclic Reactions Applicable to Scaffold Diversification
| Reaction Type | Reagents/Conditions | Structural Modifications | Application Context |
|---|---|---|---|
| Suzuki coupling | Pd(PPh~3~)~4~, Na~2~CO~3~, DME/H~2~O, 80°C | Pyrazole-benzonitrile bond formation | Core structure assembly |
| Electrophilic amination | Hydroxylamine-O-sulfonic acid, K~2~CO~3~ | Conversion of nitro to amino group | Installation of key pharmacophore |
| Nitrile reduction | DIBAL-H, -78°C in anhydrous THF | Aldehyde formation for linker attachment | Prodrug/conjugate development |
The molecule serves as a foundational template for synthesizing fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines and triazolopyridazines, through copper-catalyzed annulations. Such transformations exploit the nucleophilic character of the aromatic amino group and the electron-deficient nature of the nitrile-substituted ring [8]. This synthetic versatility underscores its significance as a multifunctional building block in medicinal chemistry, enabling rapid exploration of structure-activity relationships around the core pharmacophore while maintaining favorable physicochemical properties [8].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: